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Compound of Interest

Compound Name: Bicyclol

Cat. No.: B1666982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bicyclol is a synthetic drug developed as a hepatoprotective agent. It is an analog of

Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal plant

Schisandra chinensis. This technical guide provides an in-depth overview of the chemical

structure, synthesis, and key biological signaling pathways associated with Bicyclol, tailored

for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties
Bicyclol is chemically known as methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-

yl]-7-methoxy-1,3-benzodioxole-5-carboxylate.[1] Its structure is characterized by a biphenyl

core with two methylenedioxy groups, two methoxy groups, a hydroxymethyl group, and a

methyl carboxylate group.

Table 1: Chemical and Physical Properties of Bicyclol
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Property Value Reference

IUPAC Name

methyl 4-[5-(hydroxymethyl)-7-

methoxy-1,3-benzodioxol-4-

yl]-7-methoxy-1,3-

benzodioxole-5-carboxylate

[1]

CAS Number 118159-48-1 [2][3][4][5][6]

Molecular Formula C₁₉H₁₈O₉ [2][3][5][6]

Molecular Weight 390.34 g/mol [3][5][6]

Appearance Crystalline solid [4]

Purity ≥98% [3][5]

Solubility

DMF: 25 mg/mL, DMSO: 25

mg/mL, DMSO:PBS (pH 7.2)

(1:9): 0.1 mg/mL

[2][4]

λmax 211, 228, 273 nm [2][4]

Synthesis of Bicyclol
The synthesis of Bicyclol has been reported through a multi-step process starting from

Biphenylylmethylcarbinol. The key steps involve hydrolysis, dehydration to form an anhydride,

reduction, and subsequent methylation to yield the final product. While the synthesis of

Bicyclol's metabolites has been described using coupling reactions like the Ullmann

condensation and Suzuki-Miyaura coupling, a detailed protocol for the parent compound is

outlined in patent literature.

Synthetic Pathway Overview

Biphenylylmethylcarbinol Diphenyl Dicarboxylic Acid
(Intermediate 1)

  Hydrolysis
(NaOH, Acetone/H₂O, Reflux) Diphenyl Dicarboxylic Acid Anhydride

(Intermediate 2)

  Dehydration
(Acetic Anhydride, Reflux) Biphenyl Acid Alcohol

(Intermediate 3)

  Reduction
(NaBH₄, THF)

Lactone Intermediate

  Lactonization
(p-TsOH) Bicyclol

  Methanolysis
(Methanol, Carboxylate Salt)

Click to download full resolution via product page

Caption: Synthetic pathway of Bicyclol from Biphenylylmethylcarbinol.
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Experimental Protocols
The following protocols are based on the procedures described in patent CN103242286A.

Step 1: Synthesis of Diphenyl Dicarboxylic Acid (Intermediate 1)

Reaction: Biphenylylmethylcarbinol (3.1 kg) is dissolved in a mixture of acetone (19.4 L) and

an aqueous solution of sodium hydroxide (740 g in 12.8 L of water).

Procedure: The mixture is heated to reflux and stirred for 4 hours. After completion of the

reaction (monitored by thin-layer chromatography), acetone is removed under reduced

pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer

is then cooled to 10°C and acidified with concentrated hydrochloric acid to a pH of

approximately 4, leading to the precipitation of a white solid.

Purification: The solid is collected by centrifugation, washed with pure water, and dried at

80°C.

Yield: Approximately 97.5% - 99.5%.

Step 2: Synthesis of Diphenyl Dicarboxylic Acid Anhydride (Intermediate 2)

Reaction: Intermediate 1 (2.8 kg) is suspended in acetic anhydride (14 L).

Procedure: The mixture is heated to reflux and maintained for 8 hours. After completion, the

acetic anhydride is evaporated to dryness.

Yield: Approximately 92.1% - 94.1%.

Step 3: Synthesis of Biphenyl Acid Alcohol (Intermediate 3)

Reaction: Intermediate 2 (2.48 kg) is dissolved in tetrahydrofuran (THF) (37.2 L) in a reactor

and cooled to about 10°C. Sodium borohydride (1 kg) is added in portions over 2 hours.

Procedure: The reaction is stirred at room temperature for 30 minutes after the addition is

complete. The reaction mixture is then processed to isolate the product.

Yield: Approximately 86.4% - 88.4%.
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Step 4: Synthesis of Bicyclol

Reaction: The lactone intermediate derived from Intermediate 3 is reacted with methanol in

the presence of a carboxylate salt.

Procedure: The crude product is purified by recrystallization three times. The final product is

dried under vacuum at 40°C for about 10 hours.

Yield: Approximately 65% - 70%.

Table 2: Summary of Reaction Yields for Bicyclol Synthesis

Step Product
Starting
Material

Reagents Yield

1
Diphenyl

Dicarboxylic Acid

Biphenylylmethyl

carbinol

NaOH, Acetone,

H₂O
97.5% - 99.5%

2

Diphenyl

Dicarboxylic Acid

Anhydride

Diphenyl

Dicarboxylic Acid
Acetic Anhydride 92.1% - 94.1%

3
Biphenyl Acid

Alcohol

Diphenyl

Dicarboxylic Acid

Anhydride

NaBH₄, THF 86.4% - 88.4%

4 Bicyclol
Lactone

Intermediate

Methanol,

Carboxylate Salt
65% - 70%

Spectroscopic Data
¹H-NMR (600 MHz, CDCl₃): δ 7.35 (s, 1H), 6.79 (s, 1H), 6.06 (d, J=8.3Hz, 2H), 5.99 (s, 2H),

4.56 (d, J=12Hz, 2H), 3.95 (s, 3H), 3.93 (s, 3H), 3.77 (s, 3H).

Mechanism of Action: Signaling Pathways
Bicyclol exerts its hepatoprotective effects through the modulation of several signaling

pathways, with the inhibition of the ROS-MAPK-NF-κB pathway being a key mechanism. In

conditions of liver injury, the production of reactive oxygen species (ROS) is elevated, which in
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turn activates the mitogen-activated protein kinase (MAPK) cascade and subsequently the

nuclear factor-kappa B (NF-κB). This leads to the transcription of pro-inflammatory cytokines

and perpetuates liver damage. Bicyclol has been shown to reduce ROS levels, thereby

inhibiting the downstream activation of MAPK and NF-κB.

Cellular Stress (e.g., Liver Injury)

Bicyclol Action

ROS Production

MAPK Activation

Bicyclol

Inhibits

Hepatocellular Protection

Promotes

NF-κB Activation

Pro-inflammatory Cytokine Production

Click to download full resolution via product page

Caption: Bicyclol's inhibitory effect on the ROS-MAPK-NF-κB signaling pathway.

Experimental Workflow: Analysis of NF-κB Pathway
Activation
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A common method to assess the activation of the NF-κB pathway is through Western blot

analysis to measure the levels of key proteins, such as phosphorylated p65 (a subunit of NF-

κB) and IκBα (an inhibitor of NF-κB).
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Caption: Experimental workflow for Western blot analysis of NF-κB pathway modulation by

Bicyclol.

Detailed Methodology for Western Blot Analysis
Cell Culture and Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured

under standard conditions. Cellular stress is induced using an appropriate agent (e.g.,

lipopolysaccharide [LPS] or hydrogen peroxide [H₂O₂]). Cells are then treated with varying

concentrations of Bicyclol for a specified duration.

Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed

with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then

centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

Protein Quantification: The total protein concentration in each sample is determined using a

protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of

proteins for electrophoresis.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on

molecular weight. The separated proteins are then transferred from the gel to a

polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine

serum albumin in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific

antibody binding. The membrane is then incubated with primary antibodies specific for the

target proteins (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin or

GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody.

Detection and Analysis: The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system. The band intensities are quantified using

densitometry software, and the levels of the target proteins are normalized to the loading

control.

Conclusion
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Bicyclol presents a compelling case of a rationally designed drug inspired by traditional

medicine. Its well-defined chemical structure and a scalable synthetic route make it an

accessible compound for further research and development. The elucidation of its mechanism

of action, particularly its role in modulating the ROS-MAPK-NF-κB signaling pathway, provides

a solid foundation for its therapeutic application in liver diseases. This guide offers a

comprehensive resource for scientists and researchers to understand and further investigate

the chemical and biological properties of Bicyclol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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